REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1N.[N:9]1C=CC=CC=1.[C:15]1([CH2:21][S:22](Cl)(=[O:24])=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CC#N>[NH2:9][C:5]1[CH:6]=[C:1]([NH:8][S:22]([CH2:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:24])=[O:23])[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CS(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 10 minutes it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ˜10° C.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
STIRRING
|
Details
|
was further stirred for 14 hours at ambient temperature
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with aqueous NaHCO3 (saturated)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NS(=O)(=O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |